molecular formula C7H9ClN2 B15240946 5-Chloro-2-ethylpyridin-3-amine

5-Chloro-2-ethylpyridin-3-amine

Cat. No.: B15240946
M. Wt: 156.61 g/mol
InChI Key: AJNJGDOMUWAGRS-UHFFFAOYSA-N
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Description

5-Chloro-2-ethylpyridin-3-amine is a chemical compound with the molecular formula C7H9ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-ethylpyridin-3-amine typically involves the chlorination of 2-ethylpyridine followed by amination One common method is the reaction of 2-ethylpyridine with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the 5-position

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-ethylpyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

5-Chloro-2-ethylpyridin-3-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methylpyridin-3-amine
  • 5-Chloro-2-propylpyridin-3-amine
  • 5-Bromo-2-ethylpyridin-3-amine

Uniqueness

5-Chloro-2-ethylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 5-position and the ethyl group at the 2-position can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

5-chloro-2-ethylpyridin-3-amine

InChI

InChI=1S/C7H9ClN2/c1-2-7-6(9)3-5(8)4-10-7/h3-4H,2,9H2,1H3

InChI Key

AJNJGDOMUWAGRS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=N1)Cl)N

Origin of Product

United States

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